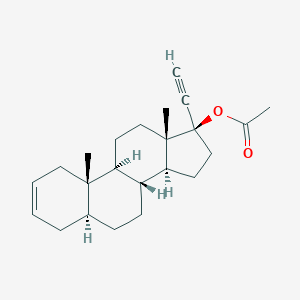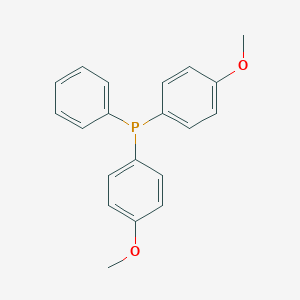
双(4-甲氧基苯基)苯基膦
描述
Synthesis Analysis
The synthesis of bis(4-methoxyphenyl)phenylphosphine involves complex organic synthesis routes. For instance, bis(m-methoxyphenyl)(p-methoxyphenyl)phosphine and di(n-butyl)(p-methoxy-phenyl)-phosphine have been synthesized and characterized, indicating the versatility in substituting the phenyl rings and methoxy groups during the synthetic process (Hettstedt et al., 2016).
Molecular Structure Analysis
The molecular structure of bis(4-methoxyphenyl)phenylphosphine has been elucidated through various spectroscopic techniques and, in some cases, crystallography. For example, the structure of compounds related to bis(4-methoxyphenyl)phenylphosphine has been determined by single-crystal X-ray diffraction, revealing intricate details about bond lengths and angles crucial for understanding its reactivity and interaction with metals (Lin et al., 2001).
Chemical Reactions and Properties
Bis(4-methoxyphenyl)phenylphosphine participates in various chemical reactions, particularly in forming complexes with metals. For instance, reactions with palladium chloride and amines have yielded trans-amminedichloropalladium complexes, indicating its ability to coordinate with metals and facilitate transformations. The bond lengths and electron density contributions from the phenyl rings to phosphorus for binding with Pd(II) have been characterized, demonstrating its utility in organometallic chemistry (Lin et al., 2001).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and stability, of bis(4-methoxyphenyl)phenylphosphine are critical for its handling and application in various chemical processes. While specific data on these properties was not directly found in the searched papers, these characteristics generally depend on the molecular structure, particularly the substituents on the phenyl rings and the overall molecular geometry.
Chemical Properties Analysis
The chemical properties of bis(4-methoxyphenyl)phenylphosphine, including its reactivity, acid-base behavior, and ligand properties, are essential for its applications in catalysis and synthesis. Its ability to act as a ligand for metal complexes, as seen in the formation of palladium complexes, highlights its potential in facilitating various catalytic processes, including hydroformylation and cross-coupling reactions. The electronic effects of the methoxy groups and the phenyl ring contribute significantly to its reactivity and interaction with metal centers (Chen et al., 2015).
科学研究应用
叔膦的制备
双(4-甲氧基苯基)苯基膦是一种叔膦,在有机磷化学领域中很重要 . 叔膦用于合成具有不同结构的新型膦,并调节其性能 . 它们也用于过渡金属催化和有机催化 .
双铁乙二硫醇盐配合物中的配体
双(4-甲氧基苯基)苯基膦已被用作双铁乙二硫醇盐配合物中的配体 . 这些配合物用于模拟[FeFe]-氢化酶的活性位点,这是一类金属酶,可以催化质子还原为氢气 .
新型多孔有机配体的合成
双(4-甲氧基苯基)苯基膦已被用于合成三(2-甲氧基-5-乙烯基苯基)膦,它是制备新型多孔有机配体的单体 .
发光铜(i)配合物的合成
双(4-甲氧基苯基)苯基膦已被用于合成一种新型5-硼基-2-膦酰咪唑PN型配体,用于合成发光铜(i)配合物 .
受阻路易斯对(FLPs)的合成
双(4-甲氧基苯基)苯基膦已被用于合成具有1,3,5-三嗪核心的三膦,作为用于气体构建囊泡系统的新的受阻路易斯对(FLP)的碱性组分 .
新型膦的合成
双(4-甲氧基苯基)苯基膦已被用于通过相应的格氏试剂与原位生成的1-溴膦反应合成一大类新型膦,该1-溴膦由环戊二烯基锆和三溴化磷生成 .
安全和危害
作用机制
Target of Action
Bis(4-methoxyphenyl)phenylphosphine is a type of tertiary phosphine . Tertiary phosphines are known to act as ligands, forming complexes with transition metals . These complexes can then participate in various catalytic reactions .
Mode of Action
The mode of action of Bis(4-methoxyphenyl)phenylphosphine is primarily through its role as a ligand. It forms complexes with transition metals, which can then participate in various catalytic reactions . The exact nature of these interactions and the resulting changes would depend on the specific reaction conditions and the other reactants involved.
Pharmacokinetics
As a tertiary phosphine, it is likely to have low water solubility , which could impact its bioavailability.
Action Environment
The action, efficacy, and stability of Bis(4-methoxyphenyl)phenylphosphine can be influenced by various environmental factors. For instance, it is known to be air sensitive . It should be stored under an inert gas (nitrogen or argon) at 2-8°C . Its action can also be influenced by the presence of other reactants and the specific reaction conditions.
属性
IUPAC Name |
bis(4-methoxyphenyl)-phenylphosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19O2P/c1-21-16-8-12-19(13-9-16)23(18-6-4-3-5-7-18)20-14-10-17(22-2)11-15-20/h3-15H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJPHLVZNHDIUNY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=C(C=C3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19O2P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00333845 | |
| Record name | BIS(4-METHOXYPHENYL)PHENYLPHOSPHINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00333845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
14180-51-9 | |
| Record name | BIS(4-METHOXYPHENYL)PHENYLPHOSPHINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00333845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of bis(4-methoxyphenyl)phenylphosphine influence its activity as a ligand in catalytic reactions?
A1: While the provided abstracts don't offer a direct comparison of bis(4-methoxyphenyl)phenylphosphine to other phosphine ligands, [] highlights its role in accelerating reactions involving alkyl X-phenylpropiolates and 2-hydroxy-1-naphthaldehyde to produce benzochromenes. The presence of electron-donating methoxy groups on the phenyl rings likely increases the electron density at the phosphorus atom, enhancing its σ-donation ability to metal centers. This stronger coordination could explain the observed increase in reaction rates when compared to triphenylphosphine. Further research directly comparing bis(4-methoxyphenyl)phenylphosphine to ligands with varying electronic and steric properties would be needed to confirm this hypothesis and provide a more complete understanding of its structure-activity relationship.
Q2: Can you describe the coordination behavior of bis(4-methoxyphenyl)phenylphosphine in a metal complex and its impact on the complex's geometry?
A2: In the triangulo-triruthenium complex described in [], bis(4-methoxyphenyl)phenylphosphine acts as a monodentate ligand, coordinating to one ruthenium atom through its phosphorus atom. The ligand occupies an equatorial position relative to the Ru3 triangular plane. This preference for equatorial coordination can influence the overall geometry and symmetry of the complex. Furthermore, the steric bulk of the bis(4-methoxyphenyl)phenylphosphine ligand, particularly the orientation of its three phenyl rings (as described by their dihedral angles), can further impact the spatial arrangement of other ligands within the coordination sphere of the ruthenium atom.
Q3: Are there any studies exploring the use of bis(4-methoxyphenyl)phenylphosphine in nanoreactors for catalytic applications?
A3: While [] mentions "Amphiphilic core-cross-linked micelles functionalized with bis(4-methoxyphenyl)phenylphosphine as catalytic nanoreactors for biphasic hydroformylation," the abstract lacks specific details. This research direction holds potential, as incorporating bis(4-methoxyphenyl)phenylphosphine into nanoreactors could offer advantages like catalyst recovery and reusability. Further investigation into the synthesis, characterization, and catalytic performance of these nanoreactors would be valuable.
Q4: What spectroscopic techniques are commonly used to characterize bis(4-methoxyphenyl)phenylphosphine and its metal complexes?
A4: While the provided abstracts don't explicitly detail the spectroscopic techniques used, several methods are commonly employed for characterizing bis(4-methoxyphenyl)phenylphosphine and its complexes. Nuclear Magnetic Resonance (NMR) spectroscopy, especially ¹H, ¹³C, and ³¹P NMR, can provide information about the structure, purity, and electronic environment of the compound. Infrared (IR) spectroscopy can be used to identify characteristic functional groups, like P-C and C-O stretches. For metal complexes, techniques like UV-Vis spectroscopy and X-ray crystallography are often used to study electronic transitions and determine the three-dimensional structure of the complex, respectively. [] specifically mentions using X-ray crystallography to elucidate the structure of a triangulo-triruthenium complex containing bis(4-methoxyphenyl)phenylphosphine.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



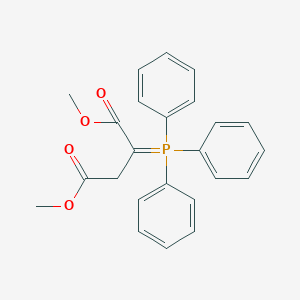
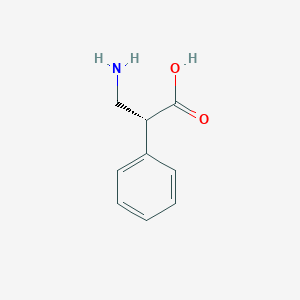

![2-Azaspiro[4.5]decane](/img/structure/B86298.png)




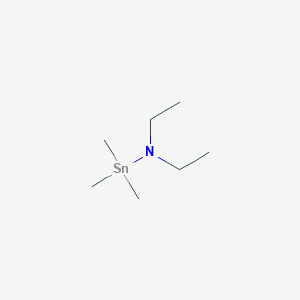

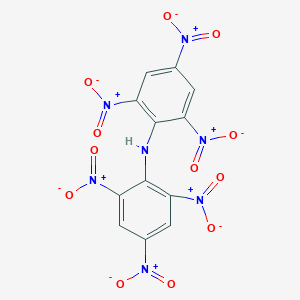
![Zinc bis[oxido(dioxo)niobium]](/img/structure/B86312.png)
![[1,1'-Biphenyl]-2,5-diol, 2'-chloro-](/img/structure/B86314.png)
